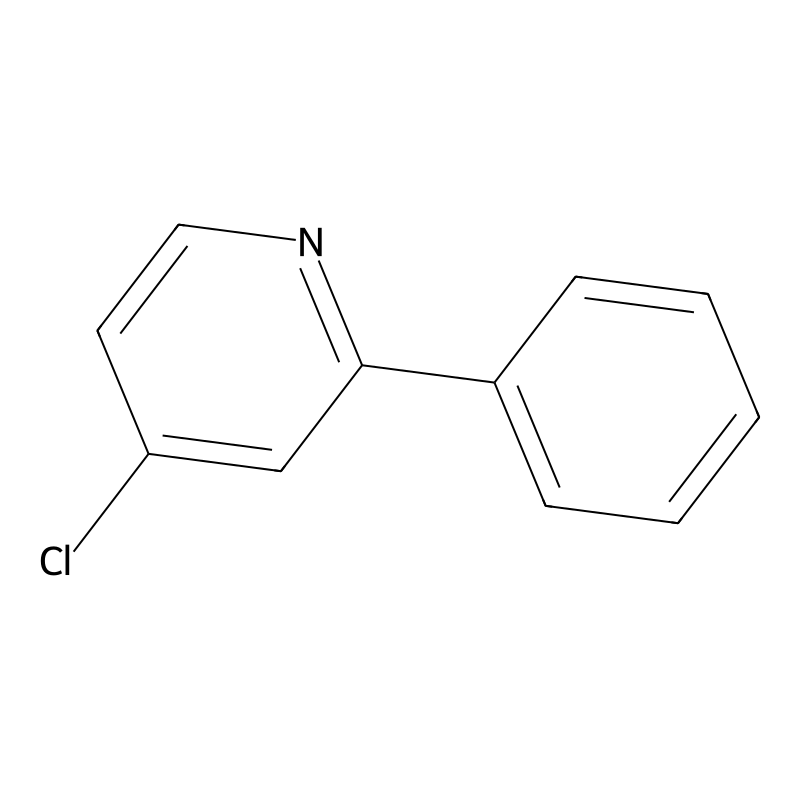4-Chloro-2-phenylpyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry:
Arylpyridines, including potentially 4-Chloro-2-phenylpyridine, hold promise for developing new therapeutic agents due to their diverse biological activities. Research suggests their potential in areas like:
- Antimicrobial activity: Studies have shown that certain arylpyridines possess antibacterial and antifungal properties [].
- Anticancer activity: Some studies have explored the potential of arylpyridines as anticancer agents due to their ability to interact with specific cellular processes involved in cancer development [].
Material Science:
Arylpyridines, with their unique combination of aromatic and heterocyclic rings, can be used as building blocks in the development of novel functional materials. Some potential applications include:
- Organic light-emitting diodes (OLEDs): Arylpyridines can be employed as components in OLEDs, which are efficient light-emitting devices used in displays and lighting applications [].
- Organic semiconductors: Arylpyridines have the potential to be utilized in the development of organic semiconductors, which are organic materials with electrical conductivity properties.
4-Chloro-2-phenylpyridine is an organic compound with the molecular formula and a molecular weight of 189.64 g/mol. It is characterized by a pyridine ring substituted at the 2-position with a phenyl group and at the 4-position with a chlorine atom. This compound appears as a colorless to pale yellow liquid with a distinctive aromatic odor. It is soluble in organic solvents and exhibits moderate solubility in water.
Currently, there is no documented information on the specific mechanism of action of 4-Chloro-2-phenylpyridine in biological systems.
- Potential skin and eye irritant: Due to the presence of chlorine, it's wise to wear gloves and eye protection when handling the compound.
- Respiratory irritant: Inhalation may cause irritation, so proper ventilation is crucial.
The chemical behavior of 4-Chloro-2-phenylpyridine involves various reactions typical of aromatic compounds, including:
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as:
- Reaction with amines to form substituted amines.
- Reaction with alcohols to yield ethers.
- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions at the phenyl ring, leading to various derivatives.
- Oxidation: Oxidative transformations can occur, particularly involving the pyridine nitrogen, which may lead to the formation of N-oxides or other nitrogen-containing derivatives .
4-Chloro-2-phenylpyridine has been studied for its biological activities, particularly in the context of insecticidal properties. Derivatives of this compound have shown significant insecticidal activity against various pests, indicating potential applications in agriculture as crop protection agents. Moreover, it has been noted for its interactions with biological systems, including enzyme inhibition profiles .
Several methods are employed for synthesizing 4-Chloro-2-phenylpyridine:
- Chlorination of 2-phenylpyridine: Chlorination of the 2-position of phenylpyridine using chlorine gas or chlorinating agents.
- Pyridine Ring Formation: The compound can also be synthesized via cyclization reactions involving appropriate starting materials such as phenyl lithium and chloroacetaldehyde.
- Suzuki Coupling: Utilizing Suzuki-Miyaura cross-coupling reactions to generate derivatives from boronic acids and halogenated pyridines .
4-Chloro-2-phenylpyridine finds applications in various fields:
- Agriculture: As an insecticide, it is effective against specific agricultural pests, contributing to crop protection strategies.
- Material Science: It serves as a precursor for synthesizing fluorescent materials and organic light-emitting diodes (OLEDs).
- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity against pests and possibly pathogens .
Studies on the interactions of 4-Chloro-2-phenylpyridine with biological molecules reveal its role in enzyme inhibition. It has been identified as an inhibitor of several cytochrome P450 enzymes, which are crucial for drug metabolism. This characteristic suggests that it may influence the pharmacokinetics of co-administered drugs .
Several compounds share structural similarities with 4-Chloro-2-phenylpyridine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Phenylpyridine | No chlorine substitution | Lacks halogen; used in OLED applications |
| 4-Bromo-2-phenylpyridine | Bromine instead of chlorine | Different halogen may affect reactivity |
| 4-Methyl-2-phenylpyridine | Methyl substitution | Alters electronic properties |
| 3-Chloro-2-phenylpyridine | Chlorine at the 3-position | Different regioselectivity impacts reactivity |
| 2-(4-Chlorophenyl)pyridine | Similar core structure | May exhibit different biological activities |
These compounds illustrate variations in substituents that can significantly influence their chemical behavior, biological activity, and potential applications in various fields .








